2-{[(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)amino]methyl}-4-methylpentanoic acid
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Overview
Description
The compound seems to be a derivative of the 1,3,5-triazine family . Triazines are a class of nitrogen-containing heterocycles. The parent molecules’ molecular formula is C3H3N3. They exist in three isomeric forms, 1,3,5-triazines being common .
Synthesis Analysis
While specific synthesis methods for the requested compound were not found, related compounds such as 2-(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)benzonitrile have been synthesized using palladium-catalyzed meta-selective C-H olefination of phenols followed by a nickel-catalyzed ipso-C-O activation and arylation . Another related compound, 2,4-Dichloro-6-methoxy-1,3,5-triazine, was used as a reagent in radioimmunoassay for D-Ala2-Dermorphin .
Scientific Research Applications
Herbicide Research : This chemical compound plays a significant role in herbicide research. Studies have explored its efficacy in controlling weeds like Canada Thistle (Hall et al., 1985), and its absorption and translocation in plants such as wild garlic (Leys & Slife, 1988). These studies contribute to understanding the compound's effectiveness and environmental impact as a herbicide.
Chemical Synthesis and Analysis : Research has been conducted on the synthesis of fluorescent reagents using variations of this compound for amino acid analysis (Brückner & Wachsmann, 2003). Additionally, studies on the synthesis of various triazine derivatives, which are used in a range of applications including medicinal chemistry, have been explored (Sareen et al., 2009).
Environmental Impact Assessment : The transport and mobility of this chemical in soil, its persistence, and its potential effects on the environment have been subjects of study (Veeh et al., 1994). Research in this area helps in assessing the ecological safety of using this compound in agricultural settings.
Pharmacological and Biochemical Studies : The compound has been used in the development of new classes of cyclic dipeptidyl ureas with potential biochemical and pharmacological applications (Sañudo et al., 2006). This line of research opens avenues for medical and therapeutic applications.
Future Directions
Mechanism of Action
Target of Action
Similar compounds, such as 1,3,5-triazine derivatives, have been reported to exhibit various biological activities, including antimicrobial, antiviral, and anticancer effects . The specific targets would depend on the particular biological activity exhibited by the compound.
Mode of Action
The compound likely interacts with its targets through a mechanism similar to other 1,3,5-triazine derivatives. For instance, 2-(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)benzonitrile, a related compound, is used as a bifunctional C-H activation template for the conversion of phenols to 1,3-disubstituted arenes . This involves a one-pot Pd-catalyzed meta-selective C-H olefination of phenols followed by a nickel-catalyzed ipso-C-O activation and arylation .
Biochemical Pathways
For example, some 1,3,5-triazine derivatives have been shown to inhibit the enzyme aromatase, which plays a crucial role in the biosynthesis of estrogens .
Result of Action
Based on the known activities of similar compounds, it could potentially exhibit antimicrobial, antiviral, or anticancer effects .
properties
IUPAC Name |
2-[[(4-chloro-6-methoxy-1,3,5-triazin-2-yl)amino]methyl]-4-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4O3/c1-6(2)4-7(8(17)18)5-13-10-14-9(12)15-11(16-10)19-3/h6-7H,4-5H2,1-3H3,(H,17,18)(H,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSJDBNIFXCUSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CNC1=NC(=NC(=N1)Cl)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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